3-(Azulen-2-yl)pyridine
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Overview
Description
3-(Azulen-2-yl)pyridine is a unique compound that combines the structural features of azulene and pyridine. Azulene is a nonbenzenoid aromatic hydrocarbon known for its deep blue color and unique electronic properties, while pyridine is a basic heterocyclic organic compound with a nitrogen atom in its ring. The combination of these two moieties results in a compound with interesting chemical and physical properties, making it a subject of significant scientific interest .
Preparation Methods
The synthesis of 3-(Azulen-2-yl)pyridine typically involves the coupling of azulene derivatives with pyridine. One common method is the electrophilic substitution of azulene with pyridine under specific reaction conditions. For instance, the reaction of 1-nitroazulene with pyridine can lead to the formation of azulene-pyridine fused heteroaromatics through reductive cyclization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-(Azulen-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can be introduced into the molecule.
Coupling Reactions: The compound can participate in coupling reactions, forming larger conjugated systems
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(Azulen-2-yl)pyridine has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism by which 3-(Azulen-2-yl)pyridine exerts its effects is primarily related to its electronic structure. The compound’s unique combination of azulene and pyridine moieties allows it to interact with various molecular targets and pathways. For instance, its ability to act as an electron donor or acceptor makes it useful in applications involving charge transfer and electronic conductivity .
Comparison with Similar Compounds
3-(Azulen-2-yl)pyridine can be compared with other similar compounds, such as:
Azulene derivatives: These compounds share the azulene moiety but differ in their substituents, leading to variations in their chemical and physical properties.
Pyridine derivatives: Compounds with different substituents on the pyridine ring can exhibit different reactivity and applications.
Azulene-pyridine fused heteroaromatics:
The uniqueness of this compound lies in its combination of azulene and pyridine, which imparts distinct electronic properties and makes it suitable for a wide range of applications.
Properties
CAS No. |
881211-85-4 |
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Molecular Formula |
C15H11N |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
3-azulen-2-ylpyridine |
InChI |
InChI=1S/C15H11N/c1-2-5-12-9-15(10-13(12)6-3-1)14-7-4-8-16-11-14/h1-11H |
InChI Key |
SSUBKMWBMXAJCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=C2C=C1)C3=CN=CC=C3 |
Origin of Product |
United States |
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